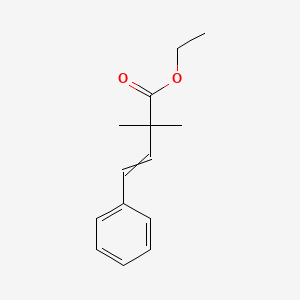

Ethyl 2,2-dimethyl-4-phenylbut-3-enoate

Description

Properties

CAS No. |

55078-73-4 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

ethyl 2,2-dimethyl-4-phenylbut-3-enoate |

InChI |

InChI=1S/C14H18O2/c1-4-16-13(15)14(2,3)11-10-12-8-6-5-7-9-12/h5-11H,4H2,1-3H3 |

InChI Key |

BBBSKFDWVIMUIM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2-dimethyl-4-phenylbut-3-enoate can be achieved through several methods. One common approach involves the esterification of 2,2-dimethyl-4-phenylbut-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of alternative catalysts such as zeolites or metal-organic frameworks can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-dimethyl-4-phenylbut-3-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield the corresponding alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: 2,2-dimethyl-4-phenylbut-3-enoic acid.

Reduction: 2,2-dimethyl-4-phenylbut-3-enol.

Substitution: Halogenated derivatives of the phenyl group.

Scientific Research Applications

Ethyl 2,2-dimethyl-4-phenylbut-3-enoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Ethyl 2,2-dimethyl-4-phenylbut-3-enoate depends on the specific reactions it undergoes. For instance, in oxidation reactions, the compound’s ester group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the ester group is reduced to an alcohol via the transfer of hydrogen atoms. The phenyl group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 2,2-dimethyl-4-phenylbut-3-enoate with structurally related compounds, focusing on physicochemical properties, reactivity, and applications. Key comparisons include its parent acid, ester analogs, and positional isomers.

Comparison with 2,2-Dimethyl-4-Phenylbut-3-Enoic Acid

The parent carboxylic acid (CAS 4405-27-0) differs by the absence of the ethyl ester group. Critical distinctions include:

The acid’s safety data sheet (SDS) highlights stringent first-aid measures for inhalation exposure, suggesting volatility or irritancy risks . The ester’s reduced acidity likely mitigates such hazards but introduces flammability concerns typical of esters.

Comparison with Methyl and Propyl Esters

Varying the ester alkyl chain alters physical and application-specific properties:

| Property | Ethyl Ester | Methyl Ester | Propyl Ester |

|---|---|---|---|

| Molecular Weight | ~248.3 g/mol | ~234.3 g/mol | ~262.4 g/mol |

| Boiling Point | Moderate (est. 240–260°C) | Lower (est. 220–240°C) | Higher (est. 260–280°C) |

| Solubility | Insoluble in water; soluble in organics | Similar to ethyl ester | Reduced solubility in polar solvents |

The ethyl ester balances volatility and solubility, making it preferable in reactions requiring moderate temperatures. Methyl esters are more volatile but less stable under prolonged storage, while propyl esters offer thermal stability at the cost of reduced reactivity.

Comparison with Positional Isomers

Variations in double-bond position or substituent arrangement significantly impact reactivity:

| Compound | Double Bond Position | Reactivity with Electrophiles | Steric Hindrance |

|---|---|---|---|

| This compound | 3-enoate | Moderate (conjugated system) | High (geminal CH3) |

| Ethyl 2,2-dimethyl-4-phenylbut-2-enoate | 2-enoate | Higher (less conjugation) | Similar |

| Ethyl 3-methyl-4-phenylbut-3-enoate | 3-enoate | Lower (single CH3 substituent) | Reduced |

Conjugation in the 3-enoate isomer enhances resonance stabilization compared to 2-enoate analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.